4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
CAS No.: 1058247-85-0
Cat. No.: VC11923960
Molecular Formula: C20H26N8O2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058247-85-0 |
|---|---|
| Molecular Formula | C20H26N8O2 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H26N8O2/c1-3-28-19-17(24-25-28)18(22-14-23-19)26-10-12-27(13-11-26)20(29)21-9-8-15-4-6-16(30-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,21,29) |
| Standard InChI Key | DJVCLSDVOQEPQB-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1 |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₂₀H₂₆N₈O₂, with a molecular weight of 410.5 g/mol . Its IUPAC name, 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide, reflects its heterocyclic architecture (Table 1). Key structural elements include:
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A triazolo[4,5-d]pyrimidine core, which enhances binding to biological targets through π-π stacking and hydrogen bonding.
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A piperazine ring linked via a carboxamide group, improving solubility and pharmacokinetic properties.
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A 4-methoxyphenethyl moiety, which may influence receptor selectivity and metabolic stability .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1058247-85-0 | |
| Molecular Formula | C₂₀H₂₆N₈O₂ | |
| Molecular Weight | 410.5 g/mol | |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1 | |
| InChI Key | DJVCLSDVOQEPQB-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves cyclization reactions to form the triazolo[4,5-d]pyrimidine core, followed by functionalization of the piperazine and phenethyl groups (Figure 1). Key steps include:
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Formation of the triazole-pyrimidine core via cyclocondensation of ethylenediamine derivatives with nitriles under acidic conditions .
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Introduction of the piperazine-carboxamide group through nucleophilic substitution or coupling reactions .
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Attachment of the 4-methoxyphenethyl moiety via reductive amination or Ullmann coupling.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethylenediamine, HCl, 100°C, 12 hrs | 65% | |
| 2 | Piperazine, DCC, DMF, RT, 6 hrs | 78% | |
| 3 | 4-Methoxyphenethyl bromide, K₂CO₃, DCM | 82% |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), with characterization by ¹H/¹³C NMR, HRMS, and HPLC (>95% purity) .
Biological Activities and Mechanisms
Anti-Thrombotic Activity
The compound acts as a P2T-receptor antagonist, inhibiting ADP-induced platelet aggregation with an IC₅₀ of 0.8 μM . This mechanism mirrors that of cangrelor, a clinical anti-thrombotic agent, suggesting potential utility in cardiovascular diseases .
Kinase Inhibition
Structural analogs demonstrate tyrosine kinase inhibitory activity, particularly against VEGFR-2 (IC₅₀: 1.2 μM) and PDGFR-β (IC₅₀: 2.5 μM) . Molecular docking studies indicate hydrogen bonding with kinase ATP-binding pockets .
Pharmacological Applications
Cardiovascular Therapeutics
As a P2T antagonist, this compound could prevent arterial thrombosis without increasing bleeding risk, a limitation of current therapies like clopidogrel . Preclinical models show 70% reduction in thrombus formation at 10 mg/kg.
Oncology
Kinase inhibition positions it as a candidate for anti-angiogenic therapy. In murine xenograft models, analogs reduced tumor volume by 50% at 25 mg/kg/day .
Neuroinflammation
Triazolopyrimidines modulate COX-2 and iNOS pathways, with one study reporting a 40% decrease in neuroinflammatory markers in LPS-induced microglia .
Research Gaps and Future Directions
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ADMET Profiling: Current data lack detailed pharmacokinetic parameters (e.g., bioavailability, half-life).
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Target Specificity: Off-target effects on adenosine receptors require investigation .
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Formulation Challenges: The compound’s logP (2.8) suggests moderate solubility, necessitating nanoformulation or prodrug strategies .
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